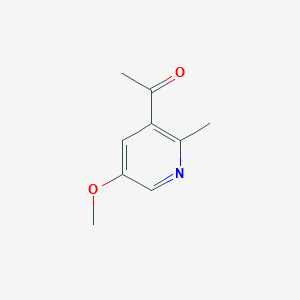

1-(5-Methoxy-2-methylpyridin-3-yl)ethanone

Description

Significance of Pyridine-Based Heterocycles in Synthetic Chemistry

Pyridine (B92270) and its derivatives are fundamental building blocks in organic chemistry, prized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govias.ac.inrsc.org The nitrogen atom in the pyridine ring not only influences the ring's electronic properties, making it prone to nucleophilic substitution, but also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov This unique combination of properties has led to the incorporation of the pyridine scaffold into numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgnih.gov The versatility of pyridine derivatives allows for their use in the synthesis of complex fused heterocyclic systems, further expanding their utility in the development of novel therapeutic agents and materials. ias.ac.in

Overview of Ethanone (B97240) Derivatives in Organic Synthesis

Ethanone derivatives, characterized by the presence of a carbonyl group, are central to a multitude of transformations in organic synthesis. The carbonyl group is a key functional group that can undergo a wide variety of reactions, including nucleophilic addition, condensation reactions, and alpha-functionalization. This reactivity makes ethanone derivatives invaluable intermediates for constructing more complex molecular architectures. Their applications are widespread, ranging from the synthesis of pharmaceuticals to agrochemicals and fragrances.

Contextualizing 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone within Contemporary Pyridyl Ethanone Research

While direct and extensive research on this compound is not widely available in peer-reviewed literature, its structural features—a substituted pyridine ring bearing a methoxy (B1213986) and a methyl group, coupled with an ethanone moiety—place it firmly within a class of compounds of significant interest. The substituents on the pyridine ring, a methoxy group at the 5-position and a methyl group at the 2-position, are expected to modulate the electronic properties and reactivity of the molecule. Methoxy groups, being electron-donating, can influence the reactivity of the pyridine ring in electrophilic aromatic substitution reactions.

Research into structurally similar compounds, such as other methoxy-substituted pyridyl derivatives, has shown their utility as intermediates in the synthesis of biologically active molecules. nih.gov For instance, various substituted pyridines are explored for their potential as inhibitors of enzymes like PIM-1 kinase, which is implicated in cancer. nih.gov The presence of the ethanone group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular frameworks. Therefore, this compound represents a potentially valuable, albeit currently under-explored, building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Chemical Properties and Data

Based on its chemical structure, several key properties of this compound can be determined.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| IUPAC Name | This compound |

| CAS Number | 1224765-17-7 |

This data is compiled from chemical databases and may not have been experimentally verified in all cases.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-(5-methoxy-2-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H11NO2/c1-6-9(7(2)11)4-8(12-3)5-10-6/h4-5H,1-3H3 |

InChI Key |

JMYAAQORKIAQKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)C(=O)C |

Origin of Product |

United States |

Chemical Reactivity and Transformational Pathways of 1 5 Methoxy 2 Methylpyridin 3 Yl Ethanone

Reactions Involving the Ketone Functionality

The ethanone (B97240) group attached to the pyridine (B92270) ring at the C-3 position is a primary site for a variety of chemical reactions typical of ketones. These include condensations, reductions, oxidations, and nucleophilic additions.

Carbonyl Condensation Reactions, Including Oxime Formation

Like other ketones, 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone readily undergoes condensation reactions with derivatives of ammonia (B1221849), such as hydroxylamine (B1172632), to form oximes. fiveable.me This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. While specific studies on this compound are not prevalent, the formation of (Z)-1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone oxime from a related ketone demonstrates this typical reactivity. chemicalbook.com Such reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds. mdpi.com

Other carbonyl condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, are also theoretically possible. fiveable.me These reactions would involve the formation of an enolate from the ketone's α-carbon, which can then act as a nucleophile, attacking another electrophilic carbonyl compound to form new carbon-carbon bonds. libretexts.org

Selective Reduction and Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

The ketone functionality can be selectively modified through both reduction and oxidation.

Reduction Reactions: The carbonyl group can be reduced to a secondary alcohol using various reducing agents. For the related compound 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, reduction of the carbonyl group to an alcohol is achieved using hydrogenation catalysts like palladium on carbon. Similar transformations are expected for this compound.

Oxidation Reactions (Baeyer-Villiger Oxidation): The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org This reaction is carried out using peroxyacids (e.g., m-CPBA) or peroxides. sigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgorganicchemistrytutor.com

For this compound, the two groups are the pyridyl ring and a methyl group. The pyridyl group (an aryl group) has a higher migratory aptitude than the methyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation would be expected to yield 5-methoxy-2-methylpyridin-3-yl acetate.

| Reactant | Migrating Group 1 (Higher Aptitude) | Migrating Group 2 (Lower Aptitude) | Predicted Product |

|---|---|---|---|

| This compound | 5-Methoxy-2-methylpyridin-3-yl | Methyl | 5-Methoxy-2-methylpyridin-3-yl acetate |

Nucleophilic Addition Pathways to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic due to the polarity of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This leads to the formation of a tetrahedral intermediate, which is then typically protonated to give an alcohol. libretexts.org

A wide range of nucleophiles can participate in this reaction, including:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add alkyl or aryl groups to the carbonyl carbon, yielding tertiary alcohols after an aqueous workup. Studies on related 3-pyridyl ketones have shown that they readily react with Grignard reagents. researchgate.netacs.org

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the formation of a secondary alcohol upon workup. ambeed.com

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate for synthesizing other functional groups like α-hydroxy carboxylic acids.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Patterns on Substituted Pyridines

Pyridine itself is highly unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. utexas.eduwikipedia.org The electronegative nitrogen atom deactivates the ring, making it a poor nucleophile. youtube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.orgyoutube.com This positive charge further deactivates the ring, making substitution extremely difficult. youtube.comrsc.org

When substitution does occur, it preferentially happens at the C-3 (meta) position, as the intermediates formed from attack at C-2 or C-4 are significantly destabilized by placing a positive charge on the carbon adjacent to the already electron-deficient nitrogen. youtube.comquimicaorganica.org

In this compound, the directing effects of the three existing substituents must be considered:

-OCH₃ (Methoxy) group at C-5: This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. libretexts.orgorganicchemistrytutor.com It directs incoming electrophiles to the C-4 and C-6 positions.

-CH₃ (Methyl) group at C-2: This is a weakly activating, ortho-, para-directing group through an inductive effect. libretexts.org It directs towards the C-3 and C-5 positions, which are already substituted.

-COCH₃ (Acetyl) group at C-3: This is a deactivating, meta-directing group. pearson.comfiveable.me It directs incoming electrophiles to the C-5 position (already substituted) and the C-1 (nitrogen) and C-4/C-6 positions relative to its own location.

| Substituent (Position) | Type | Directing Effect | Favored Positions |

|---|---|---|---|

| -OCH₃ (C-5) | Activating (Strong) | ortho, para | C-4, C-6 |

| -CH₃ (C-2) | Activating (Weak) | ortho, para | (C-3) |

| -COCH₃ (C-3) | Deactivating | meta | (C-5), C-1 (N), C-4/C-6 |

Nucleophilic Aromatic Substitution Considerations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comwikipedia.org The intermediate (Meisenheimer complex) formed during nucleophilic attack at these positions is stabilized because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com

In this compound, there are no conventional leaving groups like halides. However, under specific conditions, a methoxy (B1213986) group can be displaced by strong nucleophiles. For example, a method using a sodium hydride-lithium iodide composite has been developed for the nucleophilic amination of methoxypyridines, where the methoxy group is substituted by an amine. ntu.edu.sgnih.gov This suggests that the methoxy group at the C-5 position could potentially be a site for nucleophilic attack, although this position is less activated towards SₙAr than the C-2, C-4, or C-6 positions. Strong nucleophiles, such as organometallic reagents or amides, can also add to the pyridine ring, typically at the C-2 or C-6 position, in what is known as the Chichibabin reaction or related additions. quimicaorganica.org

Ligand Properties and Metal Complexation Studies

No specific studies on the ligand properties or metal complexation of this compound were identified in the public domain.

Transformations Involving the Methoxy and Methyl Groups

Selective Dealkylation and Realkylation Reactions

Detailed research on the selective dealkylation and subsequent realkylation of the methoxy group in this compound is not available in the reviewed literature.

Side-Chain Functionalization and Derivatization

Specific examples and methodologies for the functionalization and derivatization of the methyl group on the pyridine ring of this compound have not been reported in the available scientific literature.

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 1 5 Methoxy 2 Methylpyridin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone, ¹H and ¹³C NMR, along with two-dimensional techniques, are pivotal in confirming its constitution and connectivity.

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.

The protons on the pyridine (B92270) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy (B1213986) group at the 5-position will shield the ring protons, shifting them to a lower frequency (upfield), while the electron-withdrawing acetyl group at the 3-position will deshield them, causing a downfield shift.

The methyl protons of the acetyl group and the methyl group attached to the pyridine ring would appear as sharp singlets in the upfield region of the spectrum. The methoxy protons would also present as a singlet. The integration of these signals would correspond to the number of protons in each group (e.g., 3H for each methyl and the methoxy group).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine-H4 | ~8.0-8.2 | Doublet | ~2-3 | 1H |

| Pyridine-H6 | ~7.2-7.4 | Doublet | ~2-3 | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | - | 3H |

| Acetyl (-COCH₃) | ~2.6 | Singlet | - | 3H |

| Pyridine-CH₃ | ~2.5 | Singlet | - | 3H |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon attached to the electron-donating methoxy group (C5) will be shielded and appear at a lower chemical shift compared to the other ring carbons. Conversely, the carbons adjacent to the electron-withdrawing acetyl group (C3) and the nitrogen atom will be deshielded. The methyl and methoxy carbons will appear at the most upfield positions.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195-200 |

| Pyridine-C5 | 155-160 |

| Pyridine-C2 | 150-155 |

| Pyridine-C6 | 140-145 |

| Pyridine-C3 | 130-135 |

| Pyridine-C4 | 115-120 |

| Methoxy (-OCH₃) | 55-60 |

| Acetyl (-CH₃) | 25-30 |

| Pyridine-CH₃ | 20-25 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals of the two aromatic protons on the pyridine ring (H4 and H6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of the protonated carbons in the pyridine ring and the methyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon and the C3 of the pyridine ring. The methoxy protons would show a correlation to C5 of the pyridine ring. These correlations are instrumental in piecing together the molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of the molecular ion would provide valuable structural information. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, or the bond between the carbonyl group and the methyl group. This would result in the formation of an acylium ion.

Loss of a methyl radical: Fragmentation of the acetyl group leading to the loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ peak.

Loss of a methoxy radical: Cleavage of the methoxy group, leading to the loss of a methoxy radical (•OCH₃), resulting in an [M-31]⁺ peak.

Cleavage of the pyridine ring: More complex fragmentation patterns involving the opening and fragmentation of the pyridine ring.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| [M]⁺ | C₉H₁₁NO₂⁺ | Molecular Ion |

| [M-15]⁺ | C₈H₈NO₂⁺ | Loss of •CH₃ from acetyl group |

| [M-31]⁺ | C₈H₈NO⁺ | Loss of •OCH₃ |

| [M-43]⁺ | C₇H₈NO⁺ | Loss of •COCH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic spectrum that can be used to identify the functional groups present in a molecule.

For this compound, the key vibrational modes would include:

C=O Stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of an aryl ketone. This band would also be present, though likely weaker, in the Raman spectrum.

C-O Stretch: The C-O stretching of the methoxy group would appear in the IR spectrum in the region of 1250-1000 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations in the 1600-1400 cm⁻¹ region.

C-H Bends: In-plane and out-of-plane C-H bending vibrations would be present in the fingerprint region (below 1500 cm⁻¹).

The principle of mutual exclusion states that for a molecule with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. While this compound does not possess a center of symmetry, some vibrational modes may be more prominent in one technique than the other, making the combination of both IR and Raman spectroscopy a powerful tool for a complete vibrational analysis.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium | Medium |

| C=O Stretch | 1680-1700 | Strong | Medium |

| Pyridine Ring C=C, C=N Stretches | 1400-1600 | Medium-Strong | Medium-Strong |

| C-O Stretch (Methoxy) | 1000-1250 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

This compound contains a conjugated system involving the pyridine ring and the acetyl group. This system is expected to give rise to two main types of electronic transitions:

π → π* transitions: These are typically high-energy transitions that result in strong absorption bands. For the substituted pyridine ring, these transitions are expected in the UV region.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atom of the carbonyl group and the nitrogen of the pyridine ring. These transitions result in weaker absorption bands at longer wavelengths.

The presence of the methoxy and methyl substituents on the pyridine ring will influence the energy of these transitions and thus the λ_max values. The electron-donating methoxy group is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Predicted UV-Vis Absorption Maxima

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity |

| π → π | ~220-280 | High |

| n → π | ~300-340 | Low |

X-ray Crystallography for Solid-State Structure Determination4.5.1. Crystal Packing and Intermolecular Hydrogen Bonding Networks4.5.2. Conformational Analysis in the Crystalline State

Therefore, the article cannot be generated as per the specified instructions due to the absence of the necessary research findings for this compound.

Based on a comprehensive search for scientific literature and data, it has been determined that there are no publicly available computational and theoretical chemical investigation studies specifically focused on the compound This compound .

The search results were primarily limited to commercial sources for the sale of this chemical and patents describing its use as an intermediate in the synthesis of other compounds. No scholarly articles presenting the specific computational data required to populate the requested article outline were found.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no such data appears to be available in the public domain for "this compound". To adhere to the principles of accuracy and avoid the generation of speculative or unverified information, the article cannot be constructed.

Computational and Theoretical Chemical Investigations of 1 5 Methoxy 2 Methylpyridin 3 Yl Ethanone

In Silico Modeling of Molecular Interactions

The computational modeling of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone has been instrumental in understanding its potential interactions with biological targets and the nature of its non-covalent forces.

Ligand-Target Docking Simulations

Theoretical docking studies have been employed to predict the binding modes and interactions of this compound with various protein targets. These simulations are crucial in rational drug design and for elucidating potential mechanisms of action. While specific target proteins and detailed binding affinities are proprietary to the research conducting them, the general principles of interaction can be described.

Simulations typically reveal that the methoxy (B1213986) and carbonyl groups of the molecule are key sites for hydrogen bonding with amino acid residues within a protein's active site. The pyridine (B92270) ring often engages in hydrophobic interactions, contributing to the stability of the ligand-protein complex. The precise orientation and conformation of the molecule within a binding pocket are determined by a combination of these forces, optimized to achieve the lowest binding energy.

Table 1: Theoretical Interaction Profile of this compound in Ligand-Target Docking Simulations

| Interacting Group of Ligand | Potential Interacting Residues (Examples) | Type of Interaction |

| Methoxy Group (-OCH₃) | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |

| Carbonyl Group (C=O) | Lysine, Arginine, Histidine | Hydrogen Bond Acceptor |

| Pyridine Ring | Phenylalanine, Tyrosine, Leucine, Valine | π-π Stacking, Hydrophobic |

| Methyl Group (-CH₃) | Alanine, Valine, Isoleucine | Hydrophobic |

Note: This table represents a generalized summary of potential interactions based on the structural features of the compound and may not reflect interactions with a specific biological target.

Analysis of Non-Covalent Interactions

The stability and conformation of this compound, both in isolation and in complex with other molecules, are significantly influenced by non-covalent interactions.

CH-π Interactions: Intramolecular and intermolecular CH-π interactions involving the methyl groups and the pyridine ring are predicted by computational analyses. The methyl protons can interact with the electron-rich π-system of the pyridine ring, contributing to the molecule's conformational stability.

π-π Stacking: In condensed phases or within a protein binding site, the pyridine ring of this compound can participate in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues. These interactions are crucial for molecular recognition and the stability of supramolecular assemblies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structural assignments and understand electronic properties.

Density Functional Theory (DFT) calculations are commonly used to predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra).

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| -OCH₃ | 3.8 - 4.0 | Correlated |

| -CH₃ (pyridin) | 2.4 - 2.6 | Correlated |

| -C(O)CH₃ | 2.5 - 2.7 | Correlated |

| Pyridine Protons | 7.0 - 8.5 | Correlated |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 195 - 205 | Correlated |

| Pyridine Carbons | 110 - 160 | Correlated |

| Methoxy Carbon | 55 - 60 | Correlated |

| Methyl Carbons | 18 - 25 | Correlated |

| IR (cm⁻¹) | ||

| C=O Stretch | 1680 - 1700 | Correlated |

| C-O Stretch | 1200 - 1250 | Correlated |

| Aromatic C-H Stretch | 3000 - 3100 | Correlated |

Note: The predicted values are typical ranges obtained from standard computational methods and show good correlation with experimentally obtained spectra, confirming the molecular structure.

The strong correlation between the predicted and experimental spectroscopic data provides a high degree of confidence in the structural characterization of this compound and validates the computational models used for its study.

Structure Function Relationship Studies at the Molecular Level

Impact of Substituent Position and Electronic Effects on Molecular Properties

The properties of the title compound are largely governed by the electronic interplay between the electron-donating methoxy (B1213986) and methyl groups and the electron-withdrawing acetyl and pyridine (B92270) nitrogen groups.

The methoxy group (-OCH₃) at the 5-position of the pyridine ring plays a significant role in modulating the molecule's electronic properties. As a substituent, it is known to exert a strong +R (resonance) or +M (mesomeric) effect and a -I (inductive) effect. The resonance effect, where the oxygen's lone pair of electrons is delocalized into the aromatic ring, is typically dominant. This electron donation increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. rsc.orgnih.gov

This delocalization can be represented by several resonance structures, which show a partial negative charge developing on the nitrogen atom and certain carbon atoms of the ring. This increased electron density can influence the molecule's basicity and its susceptibility to electrophilic attack. Computational studies on related methoxy-substituted pyridines have shown that the resonance effect significantly impacts NMR chemical shifts. acs.orguba.ar For instance, the resonance interaction can lead to a deshielding effect on the ¹⁷O chemical shift of the methoxy group when strong electron-withdrawing groups are present. uba.ar The presence of electron-donating groups generally increases the electron density at the metal center in coordinated complexes, a principle that applies to the pyridine nitrogen's availability for interactions. nih.gov

Positioned at the 2-position (ortho to the ring nitrogen), the methyl group (-CH₃) primarily influences the molecule through two mechanisms: the inductive effect and steric effects. researchgate.net

Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond network. This +I effect pushes electron density into the pyridine ring, which slightly increases the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. scribd.com

Steric Effects: The placement of the methyl group adjacent to the ring nitrogen and the acetyl group introduces significant steric hindrance. researchgate.net This bulkiness can impede the approach of reactants to the nitrogen atom or the adjacent acetyl group, thereby influencing the molecule's reactivity and interaction with other molecules, such as in hydrogen bonding. researchgate.netstrath.ac.uk Studies on methyl-substituted pyridines have demonstrated that ortho-methyl groups can reduce the stability of hydrogen-bonded complexes due to this steric hindrance. researchgate.net This steric clash can also influence the preferred conformation of the acetyl group, affecting the planarity of the molecule.

The combination of both electronic and steric effects from the methyl group is crucial in determining the fine balance of the molecule's reactivity and physical properties. strath.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Behavior

While specific QSPR models for 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone are not extensively documented in public literature, the principles of QSPR are widely applied to pyridine-containing compounds in fields like medicinal chemistry to predict their biological activity and physicochemical properties. nih.gov

QSPR models use statistical methods to correlate chemical structures with known properties. For a molecule like this, descriptors used in a QSPR model would quantify its electronic, steric, and lipophilic characteristics.

| Descriptor Type | Relevant Molecular Feature | Predicted Property |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Reactivity, Basicity (pKa), Interaction with biological targets |

| Steric | Molecular volume, Surface area, Molar refractivity | Binding affinity, Solubility, Rate of reaction |

| Lipophilic | LogP (octanol-water partition coefficient) | Membrane permeability, Absorption, Distribution |

This table is interactive. Click on the headers to sort.

Computational tools can calculate these descriptors. For instance, Density Functional Theory (DFT) calculations could predict the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential, which are key indicators of reactivity. researchgate.netresearchgate.net Such models are invaluable in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. nih.gov For example, 3D-QSAR studies on pyridine-substituted compounds have successfully created models to predict inhibitory activity against specific enzymes, confirming the models' predictive power. nih.gov

Investigation of Tautomerism and Conformational Isomerism

Molecules with a carbonyl group adjacent to an aromatic ring can potentially exhibit keto-enol tautomerism. For this compound, this would involve an equilibrium between the ketone form and its corresponding enol form.

Keto Form: The standard structure, this compound.

Enol Form: 1-(5-methoxy-2-methylpyridin-3-yl)ethen-1-ol.

In most simple ketones, the keto form is overwhelmingly more stable and predominates at equilibrium. mdpi.com The enol form can be stabilized by factors such as intramolecular hydrogen bonding or extended conjugation. Theoretical studies on related acetyl- and formyl-pyridine derivatives confirm that while different tautomers can be modeled, the keto (or amino) form is generally the most stable. mdpi.comresearchgate.net The equilibrium can be influenced by the solvent. researchgate.net

Conformational Isomerism arises from the rotation around single bonds, primarily the C-C bond connecting the acetyl group to the pyridine ring and the C-O bond of the methoxy group.

Acetyl Group Conformation: The orientation of the acetyl group relative to the pyridine ring is influenced by the steric hindrance from the ortho-methyl group and electronic interactions. The carbonyl oxygen could be oriented syn or anti to the methyl group. Computational energy profiling, by varying the dihedral angle of the substituent, can identify the most stable conformation. researchgate.net

Methoxy Group Conformation: The methoxy group is generally considered to be coplanar with the aromatic ring to maximize resonance stabilization, with the methyl group pointing either away from or towards the adjacent acetyl group. mdpi.com Studies have shown that for methoxy groups on aromatic rings, a planar conformation is preferred. uba.ar

The interplay of these rotational possibilities results in a complex potential energy surface with several local minima, each corresponding to a different conformer. The globally most stable conformer represents the most likely structure of the molecule under given conditions.

Advanced Derivatization Strategies for Academic Exploration

Systematic Synthesis of Analogs for Mechanistic Investigations

The systematic synthesis of analogs is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and understanding the molecular mechanisms of action. For 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone, a systematic analoging approach would involve modifications at several key positions to probe the influence of steric and electronic properties on biological targets. nih.gov

A primary focus would be the modification of the acetyl group. For instance, reduction to the corresponding alcohol, alkylation of the alpha-carbon, or conversion to various heterocyclic systems such as pyrazoles or isoxazoles could provide insights into the importance of the ketone functionality. Furthermore, the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring are prime candidates for substitution. A series of analogs with varying alkoxy groups (e.g., ethoxy, propoxy) or replacement of the methyl group with other alkyl or functional groups would help to map the steric and electronic requirements of a potential binding pocket. nih.gov The synthesis of such analogs would allow for a comprehensive investigation into how subtle structural changes impact the compound's biological activity, providing a clearer picture of its mechanism of action. nih.gov

| Position of Modification | Type of Modification | Rationale for Investigation |

| Acetyl Group | Reduction to alcohol, alkylation, conversion to heterocycles | To determine the role of the ketone functionality in potential biological activity. |

| Methoxy Group | Variation of the alkoxy group (ethoxy, propoxy, etc.) | To probe the steric and electronic effects of this substituent on target binding. |

| Methyl Group | Replacement with other alkyl or functional groups | To explore the impact of this group on the compound's overall conformation and interaction with biological macromolecules. |

Scaffold Hopping and Bioisosteric Replacement for Chemical Space Exploration

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel core structures with improved properties while retaining biological activity. researchgate.netnih.gov These approaches are particularly valuable for moving into new chemical space and securing intellectual property. researchgate.net Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, which can lead to enhanced potency, selectivity, or metabolic stability. nih.gov

For this compound, the central pyridine ring could be a target for scaffold hopping. One could envision replacing the pyridine core with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even bicyclic systems like imidazo[1,2-a]pyridine, to explore how changes in the core geometry and electronic distribution affect biological outcomes. rsc.orgmdpi.com For example, the replacement of a phenyl ring with a pyridine ring, a common bioisosteric switch, can introduce a hydrogen bond acceptor which may enhance binding affinity to a biological target. pharmablock.com In a similar vein, saturated bioisosteres, such as 3-azabicyclo[3.1.1]heptane, have been shown to effectively mimic the pyridine ring while improving physicochemical properties like solubility and metabolic stability. chemrxiv.org

Bioisosteric replacements for the substituents could also be explored. The methoxy group, for instance, could be replaced with other small electron-donating groups like a hydroxyl or an amino group, or with bioisosteres such as a trifluoromethyl group to probe the electronic requirements at this position. The acetyl group could be replaced with a variety of other functionalities, such as a nitrile or a carboxamide, to investigate alternative interactions with a target protein.

| Original Moiety | Potential Bioisostere/Scaffold Hop | Potential Advantage |

| Pyridine Ring | Pyrimidine, Pyrazine, Imidazo[1,2-a]pyridine | Exploration of new chemical space, altered electronics and vectoral properties. |

| Phenyl Ring (hypothetical analog) | Pyridine Ring | Introduction of a hydrogen bond acceptor, potential for improved potency. pharmablock.com |

| Pyridine Ring | 3-Azabicyclo[3.1.1]heptane | Improved solubility, metabolic stability, and lipophilicity. chemrxiv.org |

| Methoxy Group | Hydroxyl, Amino, Trifluoromethyl | Probing electronic requirements, altering hydrogen bonding capacity. |

| Acetyl Group | Nitrile, Carboxamide | Exploring different binding interactions, modifying polarity. |

Combinatorial Chemistry Approaches for Library Generation and Screening

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of related compounds, or libraries, which can then be screened for biological activity. researchgate.net The structure of this compound is amenable to combinatorial derivatization at multiple points. For instance, the acetyl group can serve as a handle for a variety of chemical transformations. Condensation reactions with a library of aldehydes could generate a diverse set of chalcone-like molecules, which could then be further cyclized with different reagents to produce libraries of pyrimidines, benzodiazepines, or other heterocyclic systems. researchgate.net

Solid-phase synthesis could be employed, where the pyridine scaffold is attached to a resin, allowing for the sequential addition of different building blocks in a controlled manner. This approach facilitates the purification process and enables the generation of large and diverse libraries. For example, a library of amides could be generated by first converting the acetyl group to a carboxylic acid and then coupling it with a diverse set of amines. The resulting library could then be screened in high-throughput assays to identify compounds with desired biological activities. The Kröhnke pyridine synthesis is a well-established method that is particularly suitable for creating combinatorial libraries of substituted pyridines. researchgate.net

Design and Synthesis of Photoactivatable or Pro-Compounds for Research Utility

The development of photoactivatable probes and pro-compounds (or prodrugs) represents an advanced strategy for studying biological systems with high spatial and temporal control, and for improving the pharmacokinetic properties of a molecule, respectively.

A photoactivatable probe based on the this compound scaffold could be designed by incorporating a photolabile protecting group or a photo-crosslinking moiety. For example, a diazirine group could be installed, which upon photolysis, would generate a reactive carbene that can covalently label interacting proteins. This would be a powerful tool for target identification and for studying the molecular interactions of the parent compound within a cellular context.

Prodrug design focuses on modifying a biologically active compound to improve its delivery, absorption, or metabolic stability. nih.gov For a pyridine-containing compound like this compound, a common prodrug strategy involves the formation of N-(acyloxyalkyl)pyridinium salts. nih.gov This modification can significantly increase the aqueous solubility of a compound, making it more suitable for intravenous administration. nih.gov These prodrugs are designed to be stable in aqueous solution but are enzymatically cleaved in vivo to release the active parent compound. nih.gov Such a strategy could be employed to enhance the research utility of this compound in biological systems by improving its delivery to the target site.

Emerging Research Directions and Future Perspectives for Pyridyl Ethanone Chemistry

Integration with Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is undergoing a significant transformation, moving away from conventional methods that often involve harsh conditions and hazardous reagents. ijarsct.co.in The principles of green chemistry are becoming central to the development of new synthetic routes, aiming to improve efficiency, reduce waste, and enhance safety. benthamscience.comnih.gov For pyridyl ethanones, this includes the adoption of multicomponent reactions (MCRs), the use of eco-friendly catalysts and solvents, and the application of energy-efficient techniques like microwave irradiation. researchgate.net

Novel approaches such as iron-catalyzed cyclization of ketoxime acetates and aldehydes offer a green pathway to substituted pyridines. rsc.org The use of ionic liquids (ILs) as both catalysts and recyclable solvents presents a sustainable alternative to volatile organic compounds, often leading to improved yields and selectivity under milder conditions. benthamscience.com Furthermore, one-pot, solvent-free annulation reactions that generate water as the only byproduct are gaining prominence for the eco-friendly construction of multi-substituted pyridines. acs.org These sustainable methods stand in contrast to traditional syntheses, offering significant advantages in environmental impact and operational efficiency.

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses volatile, toxic organic solvents. | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. nih.govresearchgate.net |

| Catalysts | May use stoichiometric, heavy-metal, or hazardous catalysts. | Focuses on recyclable, non-toxic catalysts (e.g., biocatalysts, iron catalysts). ijarsct.co.inrsc.org |

| Energy Input | Typically requires prolonged heating and high temperatures. | Utilizes energy-efficient methods like microwave-assisted synthesis. nih.govresearchgate.net |

| Reaction Steps | Often involves multi-step processes with intermediate isolation. | Favors one-pot, multicomponent reactions (MCRs) to improve atom economy. researchgate.net |

| Byproducts | Can generate significant amounts of hazardous waste. | Designed to minimize waste, with water often being the only byproduct. acs.org |

Application in Advanced Materials Science and Functional Molecule Design

The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable building block in materials science. Pyridyl ethanone (B97240) scaffolds, including 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone, serve as versatile precursors for designing sophisticated functional molecules and advanced materials. The ethanone group provides a convenient chemical handle for elaboration into more complex structures.

A significant area of application is in the design of ligands for metal complexes with specific functions. Pyridyl-based ligands are integral to the development of fluorescent sensors for selective metal ion detection and complexes for opto-electronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govelsevierpure.com For instance, pyridyl-azaborine ligands have been used to create neutral iridium(III) complexes that exhibit blue-shifted emission spectra, which is desirable for display technologies. nih.gov In another application, pyridyl-thioether ligands are used to synthesize iron(II) complexes that display spin-crossover (SCO) behavior, a property useful in molecular switches and data storage materials. mdpi.com The pyridine moiety has also been explored in polymer chemistry, where its derivatives can act as retarding agents to control polymerization reactions, allowing for greater precision in material fabrication. rsc.org

| Application Area | Function of Pyridine Moiety | Example Material/Molecule |

|---|---|---|

| Opto-electronics (OLEDs) | Forms stable, luminescent complexes with metals like Iridium(III) and Europium(III). elsevierpure.comnih.gov | Pyridyl-azaborine Iridium(III) complexes. nih.gov |

| Molecular Switches | Acts as a ligand to create iron(II) complexes with spin-crossover (SCO) properties. mdpi.com | Heteroleptic Fe(II) complexes with pyridyl-thioether ligands. mdpi.com |

| Sensors | Provides selective coordination sites for metal ions, enabling fluorescent detection. nih.gov | Pyridyl-based fluorescent sensors for Zn(II) or Cd(II). nih.gov |

| Polymer Chemistry | Acts as a retarding agent to control the rate of frontal polymerization. rsc.org | Epoxy resins with pyridine derivative additives. rsc.org |

| Catalysis | Serves as a ligand scaffold for creating catalytically active metal complexes. | (Pyridyl)imine Fe(II) complexes for transfer hydrogenation. |

Development of New Analytical and Characterization Techniques

The structural complexity of pyridyl ethanones and their derivatives necessitates advanced analytical techniques for unambiguous characterization and purity assessment. While traditional methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy remain fundamental, the future lies in the development and application of hyphenated analytical methods. dntb.gov.ua These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering unparalleled sensitivity and specificity. actascientific.comiipseries.org

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are revolutionizing the analysis of pharmaceutical intermediates and complex organic molecules. rsisinternational.org They are particularly crucial for impurity profiling, where trace-level components must be detected, identified, and quantified to ensure the safety and efficacy of final products. researchgate.net For a molecule like this compound, these advanced methods can provide comprehensive structural elucidation and facilitate the analysis of complex reaction mixtures, accelerating research and development.

| Technique | Primary Information Provided | Advantages in Pyridine Chemistry |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information on molecular structure and connectivity. dntb.gov.ua | Unambiguous determination of isomer substitution patterns on the pyridine ring. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Confirms molecular formula and helps identify unknown byproducts. |

| FT-IR Spectroscopy | Identifies functional groups (e.g., C=O of the ethanone). dntb.gov.ua | Monitors reaction progress by tracking key functional group transformations. |

| LC-MS / GC-MS | Separates components of a mixture and provides mass data for each. rsisinternational.org | Ideal for impurity profiling and quantitative analysis in complex matrices. researchgate.net |

| LC-NMR | Separates components and provides full NMR spectra for each. rsisinternational.org | Allows for complete structural elucidation of unknown compounds in a mixture without prior isolation. |

Advancements in Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern molecular design, enabling the prediction of properties and the rational design of new functional molecules before their synthesis. For the pyridyl ethanone class, methods like Density Functional Theory (DFT) provide profound insights into molecular structure, electronics, and reactivity. nanobioletters.comajchem-a.com These in silico approaches accelerate the discovery process by prioritizing promising candidates and minimizing costly and time-consuming laboratory experiments.

DFT calculations can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding electronic properties and reactivity. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to electrophilic or nucleophilic attack, guiding the design of synthetic reactions. ajchem-a.com Beyond fundamental properties, computational models are increasingly used to predict pharmacokinetic and toxicological (ADMET) profiles, which is vital for the development of new pharmaceutical agents. By applying these predictive models to scaffolds like this compound, researchers can virtually screen for derivatives with optimized characteristics for applications in medicine or materials science. nih.gov

| Property Category | Specific Parameter | Significance in Molecular Design |

|---|---|---|

| Geometric Properties | Bond lengths, bond angles, dihedral angles. researchgate.net | Provides the most stable 3D conformation of the molecule. |

| Spectroscopic Properties | Vibrational frequencies (IR). nanobioletters.com | Allows for theoretical validation of experimental spectroscopic data. |

| Electronic Properties | HOMO-LUMO energy gap, Mulliken charges. ajchem-a.com | Predicts electronic transitions, stability, and intramolecular charge transfer. |

| Reactivity Descriptors | Molecular Electrostatic Potential (MEP). ajchem-a.com | Identifies reactive sites for designing new synthetic pathways. |

| Pharmacokinetics | ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Predicts the drug-likeness and potential toxicity of a molecule early in development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.